molecular formula C10H11NO B2660828 6-Methyl-2,3-dihydro-1H-inden-1-one oxime CAS No. 90921-43-0

6-Methyl-2,3-dihydro-1H-inden-1-one oxime

Cat. No. B2660828
CAS RN: 90921-43-0
M. Wt: 161.204
InChI Key: XJCLZLHMLPUOAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Methyl-2,3-dihydro-1H-inden-1-one oxime” is a chemical compound with the molecular formula C10H11NO and a molecular weight of 161.2 . It is also known by its CAS number 90921-43-0 .


Physical And Chemical Properties Analysis

The predicted boiling point of “6-Methyl-2,3-dihydro-1H-inden-1-one oxime” is 320.3±32.0 °C and its predicted density is 1.17±0.1 g/cm3 . Its pKa is predicted to be 11.50±0.20 .

Scientific Research Applications

Antibacterial Properties

2,3-dihydro-1H-inden-1-one derivatives, which include 6-Methyl-2,3-dihydro-1H-inden-1-one oxime, have been found to have potent antibacterial properties . They have been tested against two Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .

Antifungal Properties

In addition to their antibacterial properties, these compounds also have antifungal properties . They have been tested against two fungal agents (Aspergillus niger and Candida albicans), and some compounds were found to have potent antifungal properties against A. niger and C. albicans .

Synthesis Techniques

The synthesis of 2,3-dihydro-1H-inden-1-one derivatives, including 6-Methyl-2,3-dihydro-1H-inden-1-one oxime, can be achieved by grinding, stirring, and ultrasound irradiation methods . The ultrasound technique has been found to be particularly satisfactory in terms of time and synthetic performance .

Alzheimer’s Disease Treatment

In a study, 2,3-dihydro-1H-inden-1-ones were designed, synthesized, and evaluated as catechol ether-based dual PDE4/AChE inhibitors to treat Alzheimer’s disease . This suggests that 6-Methyl-2,3-dihydro-1H-inden-1-one oxime could potentially be used in the treatment of Alzheimer’s disease.

Molecular Weight Determination

The molecular weight of 2,3-dihydro-1H-inden-1-one is 132.1592 . This information can be useful in various scientific research applications, such as determining the molecular weight of a compound or calculating the amount of a compound needed for a particular reaction.

Pharmacological Properties

A literature survey reveals that compounds containing a 2,3-dihydro-1H-inden-1-one structure exhibit a great profile of pharmacological properties . Some noticeable examples include activities like anticancer, anti-inflammatory, antioxidant, anti-Alzheimer disease, etc .

properties

IUPAC Name

(NE)-N-(6-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-2-3-8-4-5-10(11-12)9(8)6-7/h2-3,6,12H,4-5H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCLZLHMLPUOAD-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC2=NO)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(CC/C2=N\O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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